Amino-dPEG™(11)-aminoxy-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

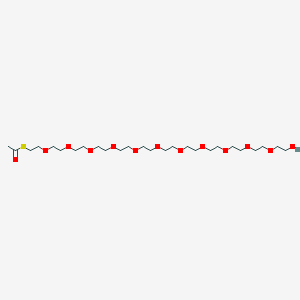

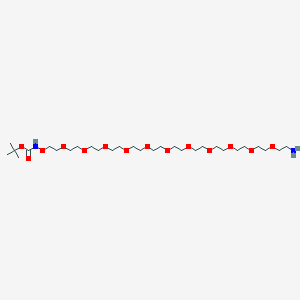

Amino-dPEG™(11)-aminoxy-Boc is a novel, synthetic peptide-based compound with potential applications in scientific research. Developed by Polypeptide Group, Inc., this compound has been used in a variety of lab experiments, including those related to protein structure and function, cell membrane dynamics, and drug delivery. The compound is composed of a Boc-protected aminooxy group attached to a polyethylene glycol (PEG) molecule, which is further attached to an amino group. This unique structure gives this compound several advantages over other peptide-based compounds, including enhanced solubility and increased stability.

Scientific Research Applications

Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the dynamics of cell membranes. It has also been used in drug delivery studies, as it can be used to attach various molecules to peptides and proteins, making them easier to transport. Additionally, it has been used to investigate the effects of various drugs on cells and tissues.

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG11-amine, also known as Amino-dPEG™(11)-aminoxy-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ligand for the E3 ubiquitin ligase in the compound recruits the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By degrading specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a protac linker, it’s designed to enhance the cellular uptake, and the peg spacer could potentially improve the solubility and stability of the compound .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways in which the target protein is involved .

Action Environment

The action of t-Boc-Aminooxy-PEG11-amine is influenced by the intracellular environment, particularly the presence and activity of the ubiquitin-proteasome system . Environmental factors such as pH could potentially affect the stability and efficacy of the compound .

Advantages and Limitations for Lab Experiments

Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc has several advantages for use in lab experiments. Its increased solubility and stability make it ideal for use in a variety of applications, including drug delivery and protein structure and function studies. Additionally, its ability to attach various molecules to peptides and proteins makes it ideal for drug delivery studies. However, it is important to note that Amino-dthis compound™(11)-aminoxy-Boc is not suitable for use in humans, as it has not been tested for safety in humans.

Future Directions

Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc has a variety of potential future applications. It could be used to develop new drug delivery systems, as its ability to attach various molecules to peptides and proteins could make it ideal for delivering drugs to specific cells or tissues. Additionally, it could be used to study the structure and function of proteins, as its increased solubility and stability could make it ideal for use in protein structure and function studies. Finally, it could be used to investigate the effects of various drugs on cells and tissues, as its ability to attach various molecules to cell membranes could make it ideal for use in drug delivery studies.

Synthesis Methods

Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc is synthesized using a two-step process. The first step involves the reaction of a Boc-protected aminooxy group with a polyethylene glycol (this compound) molecule. This reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 100°C. The second step involves the attachment of an amino group to the this compound-protected aminooxy group. This reaction is also carried out in DMF, but at a lower temperature of 70°C. The final product is a white powder that is soluble in water and other organic solvents.

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG11-amine plays a crucial role in biochemical reactions as a linker in the formation of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with depend on the specific PROTAC being synthesized.

Cellular Effects

The effects of t-Boc-Aminooxy-PEG11-amine on cells are primarily through its role in the formation of PROTACs . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC.

Molecular Mechanism

t-Boc-Aminooxy-PEG11-amine contributes to the mechanism of action of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Metabolic Pathways

The metabolic pathways involving t-Boc-Aminooxy-PEG11-amine would be related to its role in the synthesis and degradation of PROTACs .

properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60N2O14/c1-29(2,3)45-28(32)31-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-30/h4-27,30H2,1-3H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWAQAPDDJDPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60N2O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)